

Validating Quinacrine as a FACT Chromatin Trapping Agent: A Comparative Guide

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Compound of Interest

Compound Name:	Quinacrine
CAS No.:	6151-30-0; 69-05-6; 83-89-6
Cat. No.:	B15604328

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **quinacrine** and the alternative agent CBL0137 as inhibitors of the Facilitates Chromatin Transcription (FACT) complex. We present experimental data to validate **quinacrine**'s role as a FACT chromatin trapping agent, offering insights for researchers in oncology and drug development.

Introduction to FACT and Chromatin Trapping

The Facilitates Chromatin Transcription (FACT) complex is a crucial histone chaperone involved in chromatin remodeling processes such as transcription, replication, and DNA repair. Composed of the subunits SSRP1 and SPT16, FACT transiently displaces H2A-H2B dimers, enabling polymerases to navigate the nucleosomal landscape.[1][2] Due to its elevated expression in various cancer cells and its role in tumor progression, FACT has emerged as a promising target for anticancer therapies.[3]

One therapeutic strategy involves "chromatin trapping," where small molecules induce the sequestration of FACT onto chromatin, thereby inhibiting its normal function. This guide

focuses on validating **quinacrine** as a FACT chromatin trapping agent and compares its performance with the well-characterized FACT inhibitor, CBL0137.

Mechanism of Action: Quinacrine vs. CBL0137

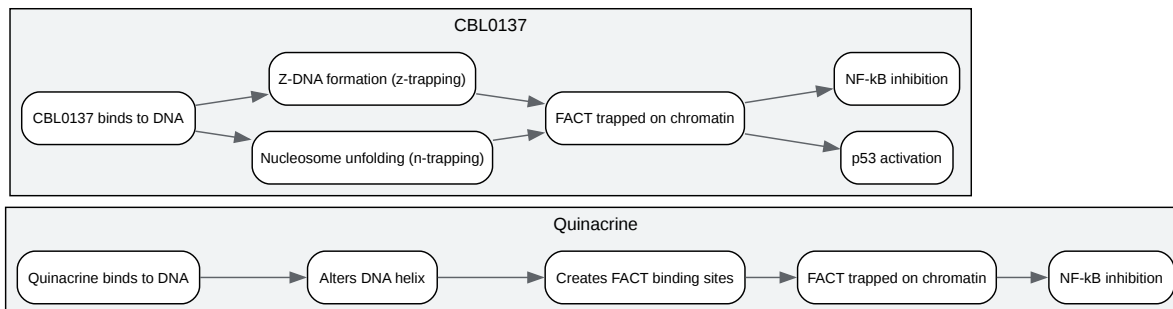
Both **quinacrine** and CBL0137 function by intercalating into DNA, which in turn leads to the trapping of the FACT complex on chromatin. However, the precise mechanisms exhibit some distinctions.

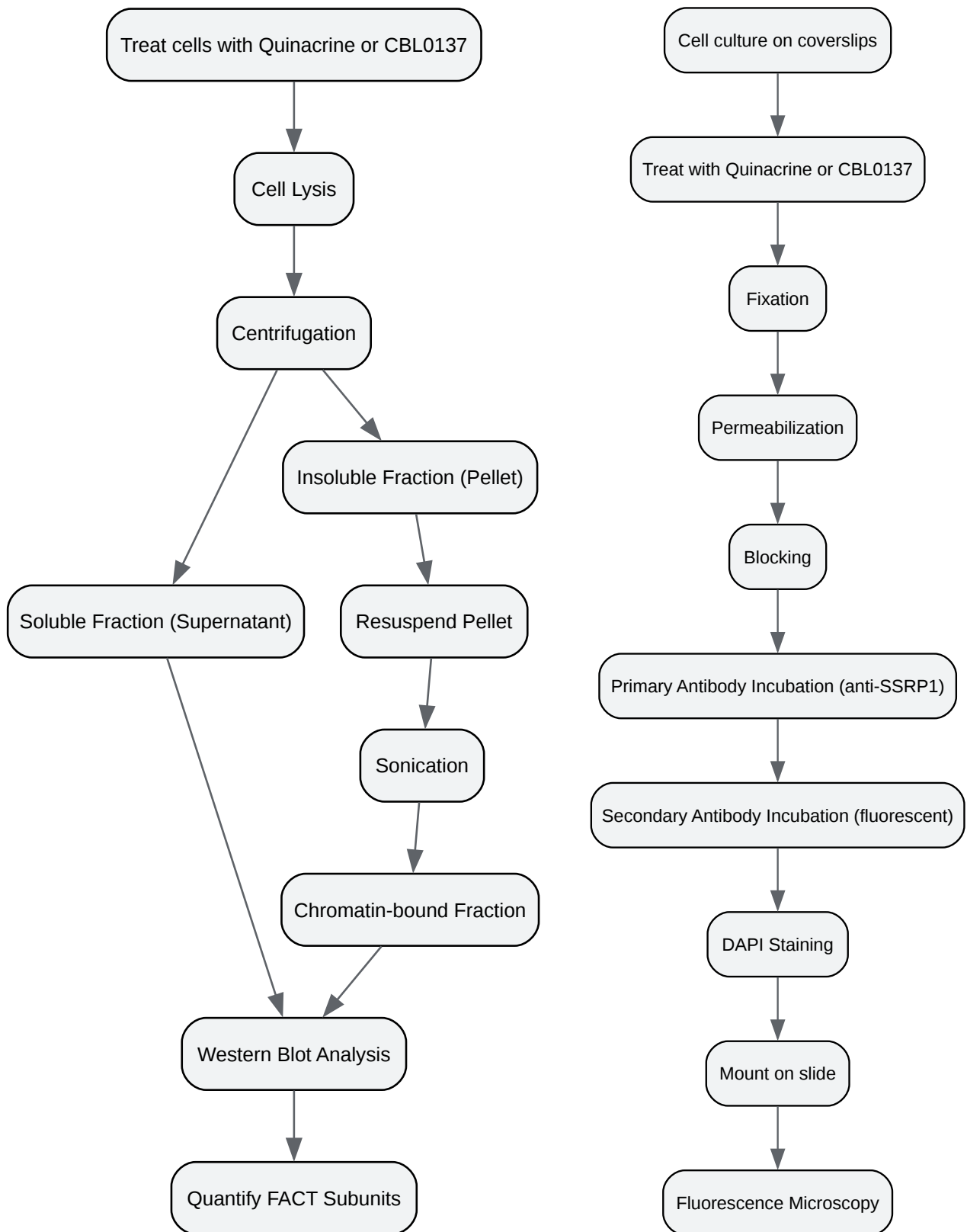
Quinacrine: This antimalarial drug alters the DNA helix structure, creating multiple binding sites for FACT. This leads to the trapping of FACT onto the chromatin, making it unavailable for its regular functions and subsequently inhibiting NF- κ B signaling.[4][5]

CBL0137 (Curaxin): This second-generation curaxin induces chromatin trapping of FACT through a more extensively studied dual mechanism:

- n-trapping: CBL0137 binding to DNA leads to the unfolding of nucleosomes. The SPT16 subunit of FACT then binds to the exposed surface of the H3/H4 tetramer within these partially disassembled nucleosomes.[6][7]
- z-trapping: CBL0137 can induce the formation of alternative DNA structures, such as Z-DNA. The SSRP1 subunit of FACT then binds to these altered DNA conformations.[6][8]

This trapping of FACT by CBL0137 leads to the inhibition of FACT-dependent transcription, including that mediated by NF- κ B, and the activation of p53.[9][10]





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References

- [1. encodeproject.org \[encodeproject.org\]](https://encodeproject.org)
- [2. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [3. Quinacrine overcomes resistance to erlotinib by inhibiting FACT, NF-κB, and cell-cycle progression in non-small cell lung cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [4. Histone chaperone FACT Complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of Medulloblastoma to chemotherapy and radiation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [5. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [6. Role of chromatin damage and chromatin trapping of FACT in mediating the anticancer cytotoxicity of DNA-binding small molecule drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [7. Mechanism of FACT removal from transcribed genes by anticancer drugs curaxins - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [8. oaepublish.com \[oaepublish.com\]](https://oaepublish.com)
- [9. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [10. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
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